![molecular formula C12H16N2 B588998 3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane CAS No. 144173-16-0](/img/structure/B588998.png)
3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane
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Overview
Description
Synthesis Analysis
A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time. The key step was photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, as well as excellent functional group tolerance, giving the desired products in moderate to excellent yields .Molecular Structure Analysis
The equilibrium structure of the 3,3,6-trimethyl-1,5-diazabicyclo[3.1.0]hexane (TMDABH) molecule was studied for the first time by means of gas-phase electron diffraction (GED) supplemented with quantum chemical calculations . TMDABH exists as a mixture of two conformers of C s point group symmetry, namely, a chair and a boat .Chemical Reactions Analysis
Substituted 1,3-diazabicyclo[3.1.0]hexanes with two contiguous quaternary stereocentres are readily prepared by catalytic asymmetric [3+2] cycloaddition of α-substituted iminoesters with azirines . High diastereoselectivities and enantioselectivities (up to 98% ee) are achieved using CuI/ ®-Fesulphos as the catalytic system .Physical And Chemical Properties Analysis
The equilibrium structure of the 3,3,6-trimethyl-1,5-diazabicyclo[3.1.0]hexane (TMDABH) molecule was studied for the first time by means of gas-phase electron diffraction (GED) supplemented with quantum chemical calculations . The most important equilibrium parameters of the chair and boat TMDABH conformers were determined .properties
IUPAC Name |
3-benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-12-9-14(8-11(12)13-12)7-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHJOLRQIBNFSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN(CC1N2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668327 |
Source
|
Record name | 3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60668327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane | |
CAS RN |
144173-16-0 |
Source
|
Record name | 3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60668327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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